molecular formula C23H18BrN3O3S2 B2818249 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361160-04-5

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2818249
CAS No.: 361160-04-5
M. Wt: 528.44
InChI Key: QOBWXSVUQVHICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H18BrN3O3S2 and its molecular weight is 528.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its inhibitory effects on various enzymes and its implications in therapeutic applications.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving 2-(4-bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid using dichloromethane as a solvent. The reaction was catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate, leading to the formation of the target compound. The resulting product was characterized by single-crystal X-ray diffraction, revealing a novel crystal structure with specific dihedral angles between the thiazole ring and the bromine-substituted benzene ring, indicating a stable molecular conformation .

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase). This enzyme family is involved in various physiological processes including thrombosis, inflammation, and cancer progression.

In studies evaluating its inhibitory effects, this compound demonstrated significant potency against several isoforms of h-NTPDases:

Isoform IC50 (μM) Biological Relevance
h-NTPDase12.88 ± 0.13Involved in thrombosis
h-NTPDase2Sub-micromolarAssociated with inflammation
h-NTPDase30.72 ± 0.11Implicated in cancer
h-NTPDase8Selectively blockedPlays a role in various pathological conditions

These findings indicate that this compound could serve as a lead compound for developing targeted therapies for diseases linked to these enzymes .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It showed promising activity against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. The comparison with established antibiotics highlights its efficacy:

Compound MIC (μg/mL) Control
This compound6.25Isoniazid (0.25)
Ciprofloxacin2-

This suggests that the compound could be further explored for its application in treating bacterial infections .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of compounds similar to this compound in clinical settings. For instance, derivatives of sulfamoyl-benzamides have been shown to selectively inhibit h-NTPDases involved in cancer and inflammatory diseases. The specificity and potency of these compounds suggest that they could be developed into effective drugs with fewer side effects compared to traditional therapies .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBWXSVUQVHICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.